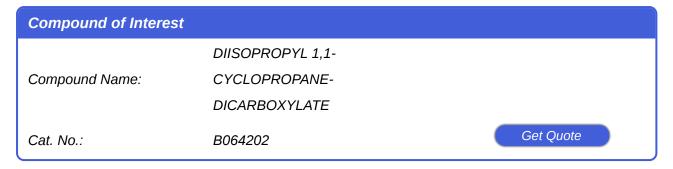


# A Comparative Guide to the Cost-Effective Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in pharmaceutical and chemical research. The analysis focuses on the cost-effectiveness of each method, supported by experimental data and detailed protocols to aid in laboratory-scale and process development decisions.

At a Glance: Comparison of Synthesis Routes



Parameter	Method 1: Dichloride Route	Method 2: Dibromide Route (Phase-Transfer Catalysis)	
Starting Materials	Diisopropyl malonate, 1,2- dichloroethane	Diethyl malonate, 1,2- dibromoethane	
Reagents & Catalysts	Potassium carbonate, PEG- 400	Sodium hydroxide, Triethylbenzylammonium chloride	
Overall Yield (Estimated)	50-55%	63-69%	
Estimated Reagent Cost per Gram of Product	~\$0.25 - \$0.28	~\$0.48 - \$0.53	
Key Advantages	Lower cost of starting materials	Higher overall yield	
Key Disadvantages	Moderate yield	Higher cost of 1,2- dibromoethane	

# **Cost-Effectiveness Analysis**

The following tables provide a detailed breakdown of the reagent costs for each synthetic method to produce a target of 10 grams of diisopropyl 1,1-cyclopropanedicarboxylate. Prices are based on currently available catalog prices for laboratory-grade reagents and may vary based on supplier and scale.

Method 1: Dichloride Route



Reagent	Molar Mass ( g/mol )	Moles Required	Mass Required (g)	Cost per Unit	Total Cost
Diisopropyl malonate	188.22	0.095	17.88	\$44.00 / 100 mL (99.1 g)	\$7.96
1,2- Dichloroethan e	98.96	0.238	23.55	\$73.70 / 250 mL (290 g)	\$5.98
Potassium carbonate	138.21	0.114	15.76	\$24.20 / 500 g	\$0.76
PEG-400	~400	Catalyst	~1 g	\$69.99 / 64 oz (1814 g)	\$0.04
Total Estimated Reagent Cost	~\$14.74				
Estimated Cost per Gram of Product	~\$0.27 - \$0.29				

Method 2: Dibromide Route (Phase-Transfer Catalysis)



Reagent	Molar Mass ( g/mol )	Moles Required	Mass Required (g)	Cost per Unit	Total Cost
Diethyl malonate	160.17	0.083	13.29	\$63.40 / 500 mL (527.5 g)	\$1.60
1,2- Dibromoetha ne	187.86	0.125	23.48	\$77.50 / 250 g	\$7.28
Sodium hydroxide	40.00	0.166	6.64	\$9.81 / 100 g	\$0.65
Triethylbenzyl ammonium chloride	227.77	0.004	0.91	\$19.00 / 25 g	\$0.69
Isopropanol (for esterification)	60.10	Excess	~20 mL	~\$15 / 1 L	Negligible
Sulfuric acid (catalyst for esterification)	98.08	Catalytic	~0.1 mL	~\$30 / 1 L	Negligible
Total Estimated Reagent Cost	~\$10.22				
Estimated Cost per Gram of Product	~\$0.48 - \$0.53	_			

Note: The cost per gram of product is calculated based on the estimated yield range.

# **Experimental Protocols**

Method 1: Dichloride Route



This procedure is adapted from the synthesis of diethyl 1,1-cyclopropanedicarboxylate and is expected to yield the diisopropyl ester.[1]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diisopropyl malonate, 1,2-dichloroethane, finely ground potassium carbonate, and a catalytic amount of PEG-400.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
- Workup: After cooling to room temperature, filter the reaction mixture to remove potassium salts. Wash the salts with a small amount of diethyl ether.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dichloroethane. The crude product can be purified by vacuum distillation to yield diisopropyl 1,1-cyclopropanedicarboxylate.

Method 2: Dibromide Route (Phase-Transfer Catalysis)

This two-step procedure involves the synthesis of cyclopropane-1,1-dicarboxylic acid followed by esterification.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[2]

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide and triethylbenzylammonium chloride.
- Reaction: To the vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once. An exothermic reaction will occur, and the mixture should be stirred for approximately 2 hours.
- Workup: Transfer the contents to a larger flask and cool in an ice bath. Carefully acidify the
  mixture with concentrated hydrochloric acid while maintaining the temperature between 15
  and 25°C.



- Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Isolation: Remove the solvent by rotary evaporation to obtain the crude cyclopropane-1,1-dicarboxylic acid, which can be purified by crystallization.

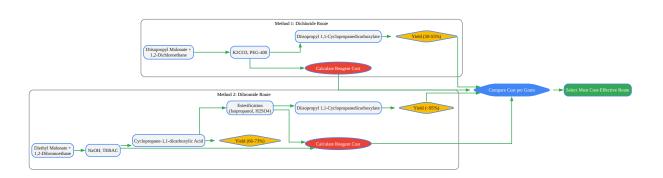
#### Step 2: Fischer Esterification

- Reaction Setup: In a round-bottom flask, dissolve the cyclopropane-1,1-dicarboxylic acid in an excess of isopropanol.
- Reaction: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.
- Workup: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the resulting diisopropyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

## **Visualizing the Cost-Effectiveness Analysis**

The following diagram illustrates the logical workflow for determining the most cost-effective synthesis route.





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Caption: Workflow for Cost-Effectiveness Analysis of Synthesis Routes.

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